InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3
. The molecular weight is 151.21 .
3,5-Dimethyl-4-(methylamino)phenol, also known by its chemical formula CHNO, is an organic compound that falls under the category of substituted phenols. This compound features a phenolic hydroxyl group and a methylamino group attached to a dimethyl-substituted aromatic ring. Its structural uniqueness allows it to be utilized in various chemical applications, particularly in the synthesis of dyes and pharmaceuticals.
3,5-Dimethyl-4-(methylamino)phenol is classified as an aromatic amine and a phenolic compound. It is synthesized through various chemical pathways, often involving the methylation of 3,5-dimethylphenol or related compounds. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of 3,5-Dimethyl-4-(methylamino)phenol typically involves a two-step process:
3,5-Dimethyl-4-(methylamino)phenol participates in various chemical reactions due to its functional groups:
The mechanism of action for 3,5-Dimethyl-4-(methylamino)phenol primarily revolves around its reactivity as an electrophile in organic synthesis. When involved in electrophilic aromatic substitution reactions:
This mechanism is crucial in applications such as dye synthesis where specific substituents influence color properties .
These properties make it suitable for various applications in organic chemistry and materials science .
3,5-Dimethyl-4-(methylamino)phenol finds applications across several fields:
Research continues into expanding its applications in areas such as materials science and nanotechnology .
CAS No.:
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4